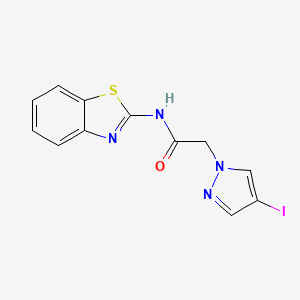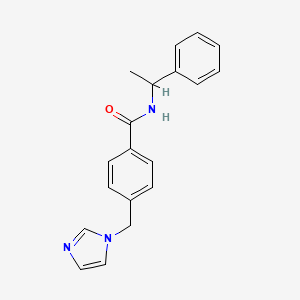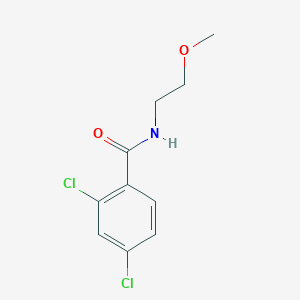![molecular formula C9H7NO2S2 B6075230 5-[(5-methyl-2-furyl)methylene]-4-thioxo-1,3-thiazolidin-2-one](/img/structure/B6075230.png)
5-[(5-methyl-2-furyl)methylene]-4-thioxo-1,3-thiazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(5-methyl-2-furyl)methylene]-4-thioxo-1,3-thiazolidin-2-one, also known as MTFT, is a compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. MTFT is a heterocyclic compound that contains a thiazolidin-2-one ring system and a furan ring. The compound has been synthesized using various methods, and its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in
Mechanism of Action
The mechanism of action of 5-[(5-methyl-2-furyl)methylene]-4-thioxo-1,3-thiazolidin-2-one is not fully understood. However, studies have suggested that 5-[(5-methyl-2-furyl)methylene]-4-thioxo-1,3-thiazolidin-2-one may act by inhibiting bacterial and fungal cell wall synthesis and disrupting cell membrane integrity. In addition, 5-[(5-methyl-2-furyl)methylene]-4-thioxo-1,3-thiazolidin-2-one may induce apoptosis in cancer cells by activating caspase-dependent pathways.
Biochemical and Physiological Effects:
5-[(5-methyl-2-furyl)methylene]-4-thioxo-1,3-thiazolidin-2-one has been found to have various biochemical and physiological effects. Studies have shown that 5-[(5-methyl-2-furyl)methylene]-4-thioxo-1,3-thiazolidin-2-one can inhibit the growth of bacterial and fungal cells by disrupting their cell wall synthesis and cell membrane integrity. In addition, 5-[(5-methyl-2-furyl)methylene]-4-thioxo-1,3-thiazolidin-2-one has been found to induce apoptosis in cancer cells by activating caspase-dependent pathways. 5-[(5-methyl-2-furyl)methylene]-4-thioxo-1,3-thiazolidin-2-one has also been found to have antioxidant and anti-inflammatory activities.
Advantages and Limitations for Lab Experiments
5-[(5-methyl-2-furyl)methylene]-4-thioxo-1,3-thiazolidin-2-one has several advantages for lab experiments, including its potent antibacterial, antifungal, and antitumor activities. In addition, 5-[(5-methyl-2-furyl)methylene]-4-thioxo-1,3-thiazolidin-2-one has been found to have low toxicity to mammalian cells, making it a potential candidate for drug development. However, the limitations of 5-[(5-methyl-2-furyl)methylene]-4-thioxo-1,3-thiazolidin-2-one for lab experiments include its low solubility in water and its instability under acidic conditions.
Future Directions
There are several future directions for research on 5-[(5-methyl-2-furyl)methylene]-4-thioxo-1,3-thiazolidin-2-one. One direction is to study the structure-activity relationship of 5-[(5-methyl-2-furyl)methylene]-4-thioxo-1,3-thiazolidin-2-one and its derivatives to identify compounds with improved antibacterial, antifungal, and antitumor activities. Another direction is to study the mechanism of action of 5-[(5-methyl-2-furyl)methylene]-4-thioxo-1,3-thiazolidin-2-one in more detail to identify potential targets for drug development. In addition, future research could focus on developing formulations of 5-[(5-methyl-2-furyl)methylene]-4-thioxo-1,3-thiazolidin-2-one with improved solubility and stability for drug delivery applications. Finally, research could focus on studying the potential applications of 5-[(5-methyl-2-furyl)methylene]-4-thioxo-1,3-thiazolidin-2-one in other fields, such as agriculture and materials science.
Conclusion:
In conclusion, 5-[(5-methyl-2-furyl)methylene]-4-thioxo-1,3-thiazolidin-2-one is a compound that has shown potential applications in various fields of scientific research, including medicine, agriculture, and materials science. 5-[(5-methyl-2-furyl)methylene]-4-thioxo-1,3-thiazolidin-2-one has potent antibacterial, antifungal, and antitumor activities and has low toxicity to mammalian cells, making it a potential candidate for drug development. Future research on 5-[(5-methyl-2-furyl)methylene]-4-thioxo-1,3-thiazolidin-2-one could focus on identifying compounds with improved activities, studying the mechanism of action in more detail, and developing formulations for drug delivery applications.
Synthesis Methods
5-[(5-methyl-2-furyl)methylene]-4-thioxo-1,3-thiazolidin-2-one can be synthesized using various methods, including the reaction of 2-aminothiophenol with furfural in the presence of acetic acid and subsequent cyclization with chloroacetic acid. Another method involves the reaction of 2-aminothiophenol with furfural in the presence of p-toluenesulfonic acid and subsequent cyclization with thioglycolic acid. The yield of 5-[(5-methyl-2-furyl)methylene]-4-thioxo-1,3-thiazolidin-2-one using these methods ranges from 60-80%.
Scientific Research Applications
5-[(5-methyl-2-furyl)methylene]-4-thioxo-1,3-thiazolidin-2-one has shown potential applications in various fields of scientific research. In the field of medicine, 5-[(5-methyl-2-furyl)methylene]-4-thioxo-1,3-thiazolidin-2-one has been studied for its antibacterial, antifungal, and antitumor activities. Studies have shown that 5-[(5-methyl-2-furyl)methylene]-4-thioxo-1,3-thiazolidin-2-one has potent antibacterial activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). 5-[(5-methyl-2-furyl)methylene]-4-thioxo-1,3-thiazolidin-2-one has also been found to have antifungal activity against Candida albicans and Aspergillus fumigatus. In addition, studies have shown that 5-[(5-methyl-2-furyl)methylene]-4-thioxo-1,3-thiazolidin-2-one has antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
properties
IUPAC Name |
(5Z)-5-[(5-methylfuran-2-yl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S2/c1-5-2-3-6(12-5)4-7-8(13)10-9(11)14-7/h2-4H,1H3,(H,10,11,13)/b7-4- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQYZZVWLNKDCK-DAXSKMNVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=S)NC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C(=S)NC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(5-methylfuran-2-yl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-4-{[{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amino]methyl}-2-pyrrolidinone](/img/structure/B6075158.png)
![3-fluoro-N-{[1-(3-fluorobenzoyl)-4-piperidinyl]methyl}benzamide](/img/structure/B6075171.png)
![5-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylcarbonyl)-1-[3-(4-morpholinyl)propyl]-2-piperidinone](/img/structure/B6075173.png)
![N-(3-fluoro-4-methylphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6075174.png)

![5-(4-fluorophenyl)-3-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6075200.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B6075208.png)
![5-{4-[(4-chlorophenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide](/img/structure/B6075210.png)


![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-[1-(3-thienylacetyl)-4-piperidinyl]propanamide](/img/structure/B6075222.png)
![1'-{[3-(4-hydroxyphenyl)-1H-pyrazol-5-yl]carbonyl}spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B6075232.png)
![N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1-[3-(2-thienyl)propanoyl]-2-piperidinecarboxamide](/img/structure/B6075242.png)